molecular formula C28H23NO5 B11416311 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11416311
M. Wt: 453.5 g/mol
InChI Key: ASBUXXSIFGHRTI-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves several steps. The key transformations include copper-mediated and palladium-catalyzed coupling reactions. The iodocyclization of 3-iodo-5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]benzofuran with the corresponding stannane is a crucial step in the synthesis . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The benzofuran rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C28H23NO5

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C28H23NO5/c1-3-32-20-11-9-18(10-12-20)27(31)28-26(22-6-4-5-7-23(22)34-28)29-25(30)15-19-16-33-24-14-17(2)8-13-21(19)24/h4-14,16H,3,15H2,1-2H3,(H,29,30)

InChI Key

ASBUXXSIFGHRTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C

Origin of Product

United States

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